2-Isopropyl-4-methoxybenzaldehyde

Übersicht

Beschreibung

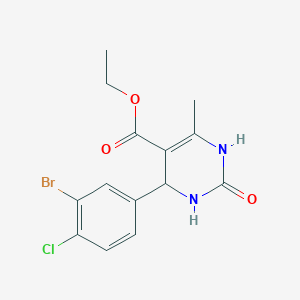

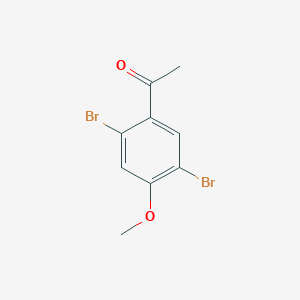

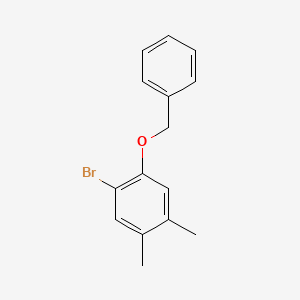

2-Isopropyl-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 181035-59-6 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 2-isopropyl-4-methoxybenzaldehyde . It is stored at a temperature of 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 2-Isopropyl-4-methoxybenzaldehyde is 1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 . The InChI key is AGVBYJPOCRTSCS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Isopropyl-4-methoxybenzaldehyde is a liquid . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 178.23 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“2-Isopropyl-4-methoxybenzaldehyde” is used in chemical synthesis . It has a molecular weight of 178.23 and its IUPAC name is 2-isopropyl-4-methoxybenzaldehyde . It’s a liquid at room temperature .

Schiff Base Ligands

This compound is used in the synthesis of Schiff base ligands . Schiff bases are a class of organic compounds that possess an azomethine (-N=CH-) or imine linker . They are usually prepared through a condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives .

Transition Metal Complexes

“2-Isopropyl-4-methoxybenzaldehyde” is used in the creation of transition metal complexes . These complexes have received significant attention in the scientific community for their versatile applications . The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding .

Pharmacological Activities

Derivatives of “2-Isopropyl-4-methoxybenzaldehyde” displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory and anticancer activities .

Biological Activities

The presence of carbon-double bound-nitrogen (-C=N-) functional group in the molecular structure maintain and afford unique future in their biological activities and medicinal chemistry application .

Industrial Applications

Various researchers synthesize and investigate pharmaceutical and industrial applications of Schiff base metal complexes .

Safety and Hazards

The safety information for 2-Isopropyl-4-methoxybenzaldehyde includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is considered a warning under the GHS07 pictograms .

Relevant Papers One relevant paper titled “2-Methoxybenzaldehyde effectively repels ants” was found . The paper discusses the effectiveness of 2-methoxybenzaldehyde in repelling ants . Another paper titled “New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and …” provides insights on the vibrational dynamics of methoxybenzaldehydes .

Wirkmechanismus

Target of Action

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The compound, being an aldehyde, can undergo nucleophilic substitution reactions. In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s known that aldehydes can participate in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

The compound’s molecular weight (17823 g/mol) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

The formation of oximes and hydrazones as a result of its interaction with hydroxylamine or hydrazine could potentially have various biological implications .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the reactivity and stability of aldehydes .

Eigenschaften

IUPAC Name |

4-methoxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVBYJPOCRTSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.